molecular formula C16H18N4OS B12331655 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline

2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline

Cat. No.: B12331655
M. Wt: 314.4 g/mol
InChI Key: NMFFOJAKROFEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline (CAS: 1056562-54-9) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₄OS and a molecular weight of 314.4 g/mol . Its structure comprises an imidazo[2,1-b]thiazole core substituted at the 3-position with a morpholinomethyl group and at the 6-position with an aniline moiety. This compound is commercially available in milligram-to-gram quantities for research purposes .

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]aniline

InChI

InChI=1S/C16H18N4OS/c17-14-4-2-1-3-13(14)15-10-20-12(11-22-16(20)18-15)9-19-5-7-21-8-6-19/h1-4,10-11H,5-9,17H2

InChI Key

NMFFOJAKROFEQG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CSC3=NC(=CN23)C4=CC=CC=C4N

Origin of Product

United States

Chemical Reactions Analysis

2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline is C₁₆H₁₈N₄OS, with a molecular weight of 314.41 g/mol. The compound features a morpholinomethyl group attached to an imidazothiazole structure, which is known for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant anticancer properties. For instance, modifications of the imidazo[2,1-b]thiazole scaffold have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Neurodegenerative Disease Research

The compound has been investigated as a potential lead in the development of imaging agents for neurodegenerative diseases such as Parkinson's disease. Research has focused on its ability to bind selectively to alpha-synuclein aggregates, which are implicated in the pathology of these diseases. A study highlighted the synthesis of iodinated derivatives for use in positron emission tomography (PET), showcasing their binding affinity to alpha-synuclein in human brain tissues (IC₅₀ = 55 nM) .

Case Study 1: Alpha-Synuclein Imaging

A recent publication detailed the development of a PET tracer based on the imidazo[2,1-b]thiazole structure. The tracer demonstrated effective targeting of alpha-synuclein aggregates in vivo, providing a potential tool for early diagnosis and monitoring of Parkinson's disease progression . The tracer exhibited favorable pharmacokinetic properties, including good brain uptake and rapid clearance.

Case Study 2: Anticancer Screening

In another study, derivatives of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline were screened against several cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific substituents on the thiazole ring were critical for activity enhancement .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityTargeting cancer cell proliferation and survival pathwaysInduced apoptosis in various cancer cell lines; structure modifications enhanced potency
Neurodegenerative ImagingDevelopment of PET tracers for alpha-synuclein detectionEffective binding affinity to alpha-synuclein aggregates; promising pharmacokinetics

Mechanism of Action

The mechanism of action of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 1056562-54-9 C₁₆H₁₈N₄OS 314.4 Morpholinomethyl, aniline
3-Imidazo[2,1-b]thiazol-6-yl-phenylamine 861206-26-0 C₁₁H₉N₃S 215.3 Aniline (no morpholinomethyl)
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline 854375-22-7 C₁₁H₁₁N₃S 229.3 Dihydroimidazothiazole, aniline
SRT1720 25232708 (PubChem) C₂₅H₂₄ClN₇OS 522.0 Piperazinylmethyl, quinoxaline carboxamide
1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine 518064-25-0 C₇H₁₀N₄S 182.2 Methyl, methanamine
Antiviral Activity
  • Target Compound: No direct antiviral data is available, but structurally related coumarin-imidazothiazole hybrids (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives) exhibit inhibitory effects on Parvovirus B19 replication . The morpholinomethyl group in the target compound may modulate cell permeability or target engagement.
Anti-Cancer Activity
  • SRT1720: A SIRT1 agonist with a piperazinylmethyl group and quinoxaline carboxamide. Its bulky substituents enhance receptor binding but may reduce metabolic stability compared to the target compound’s morpholine-aniline system .
  • Imidazo[2,1-b]thiazole-Quinoxaline Hybrids: Derivatives with quinoxalin-2-yl substituents demonstrate anti-cancer activity in leukemia models, suggesting that substituent bulk and aromaticity influence potency .
Solubility and Bioavailability
  • SRT1720’s quinoxaline carboxamide contributes to higher molecular weight (522 g/mol) and possible logP challenges, whereas the target compound’s aniline group may favor passive diffusion .

Mechanistic Insights

  • Morpholinomethyl vs.
  • Dihydroimidazothiazole vs. Aromatic Core : The saturated dihydroimidazothiazole in CAS 854375-22-7 reduces aromatic π-stacking interactions, possibly diminishing DNA intercalation or protein binding compared to the fully aromatic target compound .

Biological Activity

The compound 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline , with the CAS number 1056562-54-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₄OS
  • Molecular Weight : 314.41 g/mol
  • Structure : The compound features a morpholinomethyl group attached to an imidazo-thiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent, as well as its effects on various enzymatic pathways.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. For example:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown impressive inhibition profiles against carbonic anhydrase isoenzymes, which are crucial in regulating physiological pH and bicarbonate levels .
  • Cholinesterase Inhibition : Studies on related Mannich bases have demonstrated their efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuroprotective effects .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

  • Antiproliferative Studies : A series of Mannich bases were synthesized and tested for their antiproliferative effects against human cancer cell lines. Compounds similar to 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline exhibited GI50 values comparable to standard anticancer drugs .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of key metabolic enzymes that facilitate tumor growth .
  • Pharmacological Profiles : In vitro studies have shown that certain derivatives can act as effective inhibitors of various enzymes associated with cancer progression and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AnticancerImidazo-thiazole derivativesGI50 values ranging from 0.01 to 79.4 µM
Enzyme InhibitionMannich basesSignificant inhibition of AChE and BChE
NeuroprotectiveRelated imidazo derivativesPotential protective effects against neurodegeneration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.